molecular formula C18H20N2 B1667804 1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine CAS No. 124097-52-5

1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine

Cat. No.: B1667804
CAS No.: 124097-52-5
M. Wt: 264.4 g/mol
InChI Key: UXCGGTCHSALBPY-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brl 41992 has selectivity for adrenergic alpha-2A receptors.

Properties

CAS No.

124097-52-5

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

(5S,6R)-4,5-dimethyl-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene

InChI

InChI=1S/C18H20N2/c1-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)20(18)12-19(13)2/h3-10,13,18H,11-12H2,1-2H3/t13-,18-/m0/s1

InChI Key

UXCGGTCHSALBPY-FZKQIMNGSA-N

Isomeric SMILES

C[C@H]1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

SMILES

CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

Canonical SMILES

CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C

Appearance

Solid powder

124097-52-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
BRL 41992

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
Reactant of Route 2
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
Reactant of Route 3
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
Reactant of Route 4
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
Reactant of Route 5
Reactant of Route 5
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
Reactant of Route 6
1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine

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